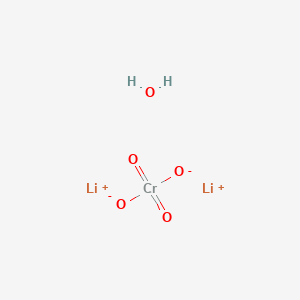
Lithium chromate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium chromate hydrate is an inorganic compound with the chemical formula Li₂CrO₄·xH₂O. It is typically found as yellow orthorhombic crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is primarily used in various industrial applications, including as a corrosion inhibitor and in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium chromate hydrate can be synthesized through the reaction of lithium carbonate (Li₂CO₃) with chromic acid (H₂CrO₄). The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrate form of lithium chromate. The reaction can be represented as follows:
Li2CO3+H2CrO4→Li2CrO4+H2O+CO2
Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium hydroxide (LiOH) with sodium chromate (Na₂CrO₄) in an aqueous solution. The reaction mixture is then filtered, and the filtrate is evaporated to yield this compound crystals. This method ensures high purity and yield of the product.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions where the chromium ion changes its oxidation state.
Substitution Reactions: It can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium sulfite (Na₂SO₃) and iron(II) sulfate (FeSO₄) are typical reducing agents.
Major Products Formed:
Oxidation: Chromium trioxide (CrO₃) and lithium hydroxide (LiOH).
Reduction: Chromium(III) oxide (Cr₂O₃) and lithium sulfate (Li₂SO₄).
Aplicaciones Científicas De Investigación
Lithium chromate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a staining agent in biological studies to highlight specific cellular components.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in targeting specific cellular pathways.
Industry: It is widely used as a corrosion inhibitor in metal coatings and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism by which lithium chromate hydrate exerts its effects involves the interaction of the chromate ion (CrO₄²⁻) with various molecular targets. In corrosion inhibition, the chromate ion forms a protective layer on metal surfaces, preventing oxidation. In biological systems, it can interact with cellular proteins and enzymes, altering their function and activity.
Comparación Con Compuestos Similares
Sodium Chromate (Na₂CrO₄): Similar in structure but differs in the cation.
Potassium Chromate (K₂CrO₄): Another chromate salt with potassium as the cation.
Ammonium Chromate ((NH₄)₂CrO₄): Contains ammonium ions instead of lithium.
Uniqueness: Lithium chromate hydrate is unique due to its specific interactions with lithium ions, which can influence its solubility, reactivity, and applications. Its hygroscopic nature also sets it apart from other chromate salts, making it particularly useful in applications where moisture absorption is beneficial.
Propiedades
IUPAC Name |
dilithium;dioxido(dioxo)chromium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Li.H2O.4O/h;;;1H2;;;;/q;2*+1;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMTHBOSQWANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].O.[O-][Cr](=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH2Li2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008308.png)

![3,7-Dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione](/img/structure/B8008315.png)
![3-[8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B8008320.png)
![3-Phenyl-2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008340.png)

![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8008357.png)



![methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8008412.png)

![(2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid](/img/structure/B8008421.png)
